molecular formula C21H34N4 B12748949 Pyrazino(2,3-g)quinoxaline, 1,2,3,6,7,8-hexahydro-5-undecyl- CAS No. 154324-54-6

Pyrazino(2,3-g)quinoxaline, 1,2,3,6,7,8-hexahydro-5-undecyl-

Cat. No.: B12748949
CAS No.: 154324-54-6
M. Wt: 342.5 g/mol
InChI Key: ABGOMXPJDDDNKR-UHFFFAOYSA-N
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Description

Pyrazino(2,3-g)quinoxaline, 1,2,3,6,7,8-hexahydro-5-undecyl- is a complex organic compound belonging to the pyrazinoquinoxaline family This compound is characterized by its unique structure, which includes a pyrazine ring fused with a quinoxaline ring, and an undecyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazino(2,3-g)quinoxaline derivatives typically involves the condensation of tetraaminobenzoquinone with appropriate alkynes or alkenes. For instance, the reaction of tetraaminobenzoquinone with bis(triisopropylsilyl)hexadiyne-2,3-dione can yield pyrazino(2,3-g)quinoxaline derivatives . The reaction conditions often include the use of catalysts such as palladium or copper, and the reactions are carried out under inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production methods for pyrazino(2,3-g)quinoxaline derivatives are not well-documented in the literature. large-scale synthesis would likely involve similar condensation reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyrazino(2,3-g)quinoxaline derivatives can undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form quinoxaline dioxides.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazinoquinoxaline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that may include acidic or basic catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline dioxides, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse pyrazinoquinoxaline derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazino(2,3-g)quinoxaline, 1,2,3,6,7,8-hexahydro-5-undecyl- is unique due to its specific structural features, such as the undecyl side chain, which can influence its solubility and interaction with biological membranes. Its strong absorption in the visible and near-infrared regions also makes it particularly suitable for applications in photodynamic therapy and organic electronics.

Properties

CAS No.

154324-54-6

Molecular Formula

C21H34N4

Molecular Weight

342.5 g/mol

IUPAC Name

5-undecyl-2,3,4,7,8,9-hexahydropyrazino[2,3-g]quinoxaline

InChI

InChI=1S/C21H34N4/c1-2-3-4-5-6-7-8-9-10-11-17-20-18(22-12-14-24-20)16-19-21(17)25-15-13-23-19/h16,22,25H,2-15H2,1H3

InChI Key

ABGOMXPJDDDNKR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=C2C(=NCCN2)C=C3C1=NCCN3

Origin of Product

United States

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